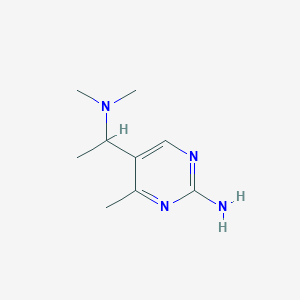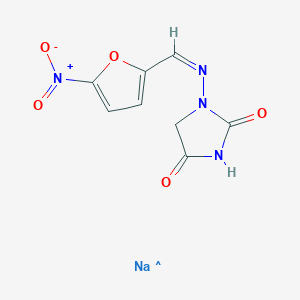
CID 87124108
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrofurantoin sodium is an antibacterial medication belonging to the nitrofuran class. It is primarily used to treat urinary tract infections. Nitrofurantoin sodium works by inhibiting bacterial growth and is effective against a broad spectrum of bacteria. It is particularly valued for its ability to treat uncomplicated urinary tract infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitrofurantoin sodium can be synthesized through a series of chemical reactions involving the nitration of furan derivatives. The process typically involves the following steps:
Nitration of Furan: Furan is nitrated using a mixture of nitric acid and sulfuric acid to produce 5-nitrofuran.
Condensation Reaction: The 5-nitrofuran is then condensed with hydantoin in the presence of a base such as sodium hydroxide to form nitrofurantoin.
Formation of Sodium Salt: Finally, nitrofurantoin is reacted with sodium hydroxide to form nitrofurantoin sodium.
Industrial Production Methods
Industrial production of nitrofurantoin sodium follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of furan are nitrated using industrial-grade nitric and sulfuric acids.
Continuous Condensation: The nitrated furan is continuously fed into reactors containing hydantoin and sodium hydroxide.
Purification and Crystallization: The resulting nitrofurantoin sodium is purified through crystallization and filtration processes to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Nitrofurantoin sodium undergoes several types of chemical reactions, including:
Oxidation: Nitrofurantoin sodium can be oxidized to form various oxidative products.
Reduction: It can be reduced by bacterial nitroreductases to form electrophilic intermediates.
Substitution: Nitrofurantoin sodium can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction is typically carried out by bacterial enzymes or chemical reductants like sodium dithionite.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: Various oxidative derivatives of nitrofurantoin.
Reduction Products: Electrophilic intermediates that inhibit bacterial processes.
Substitution Products: Derivatives with substituted functional groups.
Scientific Research Applications
Nitrofurantoin sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of nitrofuran chemistry and reactivity.
Biology: Employed in research on bacterial resistance mechanisms and enzyme interactions.
Medicine: Extensively studied for its efficacy in treating urinary tract infections and its pharmacokinetics.
Industry: Used in the development of antibacterial coatings and materials.
Mechanism of Action
Nitrofurantoin sodium exerts its antibacterial effects through multiple mechanisms:
Conversion by Bacterial Enzymes: It is converted by bacterial nitroreductases into reactive intermediates.
Inhibition of Bacterial Processes: These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins.
Multiple Targets: The broad mechanism of action targets various bacterial processes, reducing the likelihood of resistance development.
Comparison with Similar Compounds
Nitrofurantoin sodium is compared with other nitrofuran compounds such as:
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Furaltadone: Another nitrofuran with similar antibacterial properties.
Uniqueness
Nitrofurantoin sodium is unique due to its:
Broad Spectrum: Effective against a wide range of bacteria.
Low Resistance Development: Multiple targets reduce the likelihood of bacterial resistance.
Specific Use: Primarily used for urinary tract infections, making it a specialized treatment option.
Properties
Molecular Formula |
C8H6N4NaO5 |
|---|---|
Molecular Weight |
261.15 g/mol |
InChI |
InChI=1S/C8H6N4O5.Na/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);/b9-3-; |
InChI Key |
IGEOXMZNNDNZOY-WPUSIDMCSA-N |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-].[Na] |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


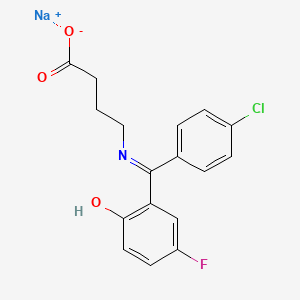

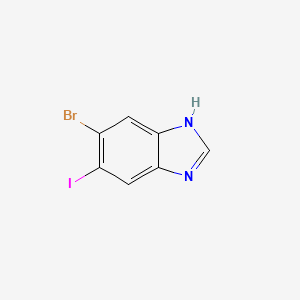
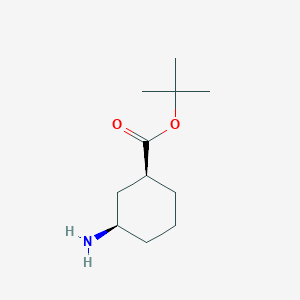
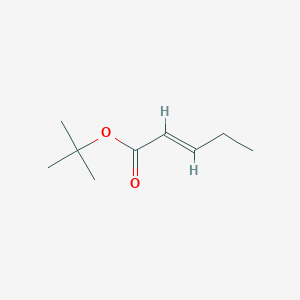
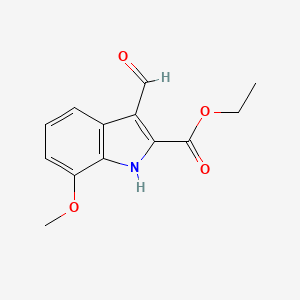

![4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid](/img/structure/B12836718.png)
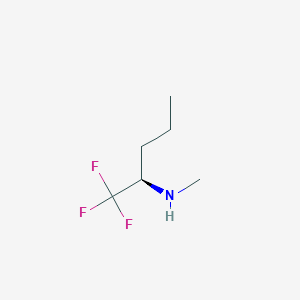
![(3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12836722.png)
![(R)-2-methyl-N-((S)-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide](/img/structure/B12836741.png)

![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B12836754.png)
